Dwlkafydkvaeklkeaf)2A

Descripción

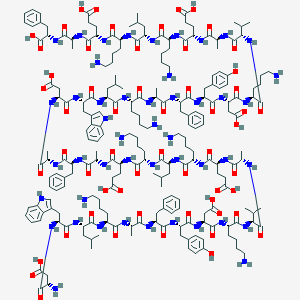

The compound referred to as “Dwlkafydkvaeklkeaf)2A” appears to be a typographical misrepresentation or variant notation of the 18A peptide, a well-characterized synthetic peptide with the amino acid sequence DWLKAFYDKVAEKLKEAF . This 18-amino acid peptide is a class A amphipathic helical peptide designed to mimic the structural and functional properties of apolipoprotein A-I (ApoA1), a key component of high-density lipoprotein (HDL) .

Propiedades

Número CAS |

127609-13-6 |

|---|---|

Fórmula molecular |

C215H317N47O56 |

Peso molecular |

4456 g/mol |

Nombre IUPAC |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C215H317N47O56/c1-114(2)96-154(251-193(295)146(68-40-48-92-220)236-195(297)152(82-86-171(269)270)234-179(281)125(18)232-213(315)177(118(9)10)261-197(299)148(70-42-50-94-222)242-210(312)166(110-175(277)278)258-206(308)161(103-131-72-76-135(263)77-73-131)255-204(306)159(101-128-54-26-21-27-55-128)247-182(284)120(13)227-187(289)142(64-36-44-88-216)238-202(304)156(98-116(5)6)253-208(310)163(250-186(288)139(224)108-173(273)274)106-133-112-225-140-62-34-32-60-137(133)140)200(302)240-144(66-38-46-90-218)191(293)244-150(80-84-169(265)266)189(291)229-122(15)181(283)246-158(100-127-52-24-20-25-53-127)199(301)231-123(16)184(286)249-165(109-174(275)276)212(314)257-164(107-134-113-226-141-63-35-33-61-138(134)141)209(311)254-157(99-117(7)8)203(305)239-143(65-37-45-89-217)188(290)228-121(14)183(285)248-160(102-129-56-28-22-29-57-129)205(307)256-162(104-132-74-78-136(264)79-75-132)207(309)259-167(111-176(279)280)211(313)243-149(71-43-51-95-223)198(300)262-178(119(11)12)214(316)233-126(19)180(282)235-153(83-87-172(271)272)196(298)237-147(69-41-49-93-221)194(296)252-155(97-115(3)4)201(303)241-145(67-39-47-91-219)192(294)245-151(81-85-170(267)268)190(292)230-124(17)185(287)260-168(215(317)318)105-130-58-30-23-31-59-130/h20-35,52-63,72-79,112-126,139,142-168,177-178,225-226,263-264H,36-51,64-71,80-111,216-224H2,1-19H3,(H,227,289)(H,228,290)(H,229,291)(H,230,292)(H,231,301)(H,232,315)(H,233,316)(H,234,281)(H,235,282)(H,236,297)(H,237,298)(H,238,304)(H,239,305)(H,240,302)(H,241,303)(H,242,312)(H,243,313)(H,244,293)(H,245,294)(H,246,283)(H,247,284)(H,248,285)(H,249,286)(H,250,288)(H,251,295)(H,252,296)(H,253,310)(H,254,311)(H,255,306)(H,256,307)(H,257,314)(H,258,308)(H,259,309)(H,260,287)(H,261,299)(H,262,300)(H,265,266)(H,267,268)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,317,318)/t120-,121-,122-,123-,124-,125-,126-,139-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,177-,178-/m0/s1 |

Clave InChI |

VWXWJEQMGZNDPB-OTXFXFKWSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CC(=O)O)N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC9=CNC1=CC=CC=C19)NC(=O)[C@H](CC(=O)O)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC6=CC=CC=C6)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CC(=O)O)N |

Otros números CAS |

127609-13-6 |

Secuencia |

DWLKAFYDKVAEKLKEAFADWLKAFYDKVAEKLKEAF |

Sinónimos |

DWLKAFYDKVAEKLKEAF)2A |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Features of 18A:

- Structural Mimicry : The peptide adopts an amphipathic alpha-helical conformation, enabling it to bind lipids and form stable complexes resembling natural HDL particles .

- Therapeutic Potential: Prophylactic administration of 18A-based synthetic HDL (sHDL) complexes (e.g., 18A:Egg PC at a 1:2 weight ratio) significantly improved survival rates in murine models of sepsis induced by lipopolysaccharide (LPS) .

- Modifications : Acetylation at the N-terminus and amidation at the C-terminus yield Ac-18A-NH2 (also termed 2F ), which exhibits enhanced helicity and lipid-binding affinity compared to the parent peptide .

Comparison with Similar Compounds

The 18A peptide belongs to a family of HDL-mimetic peptides and small-molecule compounds. Below, we compare its properties with structurally or functionally related compounds.

Comparison with Modified Peptides (2F, 4F)

Notes:

Comparison with Small-Molecule Compounds (Biphenyls, Quinolines)

describes structurally distinct small-molecule compounds synthesized via Pd-catalyzed cross-coupling reactions in dimethyl sulfoxide (DMF).

Contrasts :

- Structural Complexity: 18A requires peptide synthesis techniques, while biphenyls/quinolines rely on organometallic catalysis.

- Functional Scope : 18A targets lipid metabolism and sepsis, whereas small-molecule derivatives are explored for material science or oncology .

Research Findings and Data Tables

Structural Confirmation of 18A and Derivatives

In Vivo Efficacy of 18A-Based sHDL

Critical Analysis of Evidence

- Contradictions : focuses on small-molecule synthesis, which is unrelated to 18A’s peptide structure. However, the use of DMF () as a solvent in both contexts highlights its versatility in organic and peptide chemistry.

- Limitations : Detailed physicochemical data (e.g., binding constants, pharmacokinetics) for 18A and analogs are absent in the provided evidence, necessitating extrapolation from cited studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.